molecular formula C15H19NO2 B6332492 8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one CAS No. 691347-19-0

8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B6332492
CAS No.: 691347-19-0
M. Wt: 245.32 g/mol
InChI Key: PWOWKSVSCYZIOG-UHFFFAOYSA-N
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Description

8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one is a chemical compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a methoxyphenyl group. Tropane alkaloids are known for their diverse biological activities, making them of significant interest in various fields of research.

Properties

IUPAC Name

8-[(2-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-15-5-3-2-4-11(15)10-16-12-6-7-13(16)9-14(17)8-12/h2-5,12-13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOWKSVSCYZIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C3CCC2CC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of 8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one.

Chemical Reactions Analysis

Types of Reactions

8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of its tropane alkaloid structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific methoxyphenyl substitution, which imparts distinct chemical and biological properties compared to other tropane alkaloids. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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